molecular formula C7H14NO2+ B1238556 4-(Trimethylammonio)but-2-enoic acid

4-(Trimethylammonio)but-2-enoic acid

Cat. No. B1238556
M. Wt: 144.19 g/mol
InChI Key: GUYHPGUANSLONG-SNAWJCMRSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trimethylammonio)but-2-enoic acid is a quaternary ammonium ion. It is a conjugate acid of a 4-(trimethylammonio)but-2-enoate.

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • 4-(Trimethylammonio)but-2-enoic acid derivatives are synthesized for inhibiting human carbonic anhydrase I and II isoenzymes. These derivatives show significant results in inhibiting these isoenzymes, suggesting potential applications in physiological processes (Oktay et al., 2016).

Biological Activity and Novel Compounds Synthesis

  • This compound is involved in reactions leading to the synthesis of novel indolylpyridazinone derivatives with antibacterial activity (Abubshait, 2007).
  • It also plays a role in the synthesis of L-2-Amino-4-methoxy-cis-but-3-enoic acid, a potent inhibitor of enzymatic synthesis of S-adenosylmethionine (Sufrin et al., 1982).

Spectroscopic Characterization and Crystal Structure

  • 4-(Trimethylammonio)but-2-enoic acid derivatives have been characterized spectroscopically and through crystal structure analysis, providing insights into their molecular structure (Sirajuddin et al., 2015).

Hemostatic Activity and Pharmacological Effects

  • Derivatives of this compound have been studied for their impact on the blood coagulation system, revealing compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).

properties

Product Name

4-(Trimethylammonio)but-2-enoic acid

Molecular Formula

C7H14NO2+

Molecular Weight

144.19 g/mol

IUPAC Name

[(E)-3-carboxyprop-2-enyl]-trimethylazanium

InChI

InChI=1S/C7H13NO2/c1-8(2,3)6-4-5-7(9)10/h4-5H,6H2,1-3H3/p+1/b5-4+

InChI Key

GUYHPGUANSLONG-SNAWJCMRSA-O

Isomeric SMILES

C[N+](C)(C)C/C=C/C(=O)O

SMILES

C[N+](C)(C)CC=CC(=O)O

Canonical SMILES

C[N+](C)(C)CC=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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